2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol
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Overview
Description
2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3311~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol is a complex organic compound characterized by its unique structure, which includes a tricyclic decane system, a nitro group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tricyclic Decane System: The tricyclic decane system can be synthesized through a series of cyclization reactions.
Attachment of the Ethyl Group: The ethyl group is introduced via an alkylation reaction.
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines.
Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using nitric acid and sulfuric acid.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles include halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: Use in the development of novel materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Research: Study of its interactions with biological systems to understand its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The nitro group and piperazine ring play crucial roles in its binding affinity and specificity. The compound may modulate signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}methanol: Similar structure but with a methanol group instead of ethanol.
2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}propanol: Similar structure but with a propanol group instead of ethanol.
Uniqueness
The uniqueness of 2-{4-[4-Nitro-3-({1-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]ethyl}amino)phenyl]piperazin-1-yl}ethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its tricyclic decane system provides rigidity, while the nitro and piperazine groups offer opportunities for diverse chemical modifications and interactions.
Properties
IUPAC Name |
2-[4-[3-[1-(1-adamantyl)ethylamino]-4-nitrophenyl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3/c1-17(24-14-18-10-19(15-24)12-20(11-18)16-24)25-22-13-21(2-3-23(22)28(30)31)27-6-4-26(5-7-27)8-9-29/h2-3,13,17-20,25,29H,4-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWACGHASKRRJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)CCO)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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